5-Bromo-1-methyl-1H-1,2,3-triazole

Description

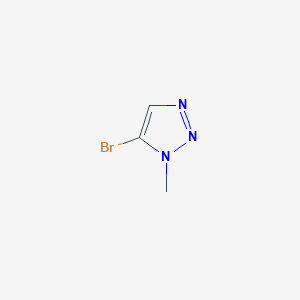

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-methyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3/c1-7-3(4)2-5-6-7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGUHAUTOFRQDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401296078 | |

| Record name | 5-Bromo-1-methyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16681-82-6 | |

| Record name | 5-Bromo-1-methyl-1H-1,2,3-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16681-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-methyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1-methyl-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1-methyl-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-1-methyl-1H-1,2,3-triazole, a key heterocyclic building block in medicinal chemistry and materials science. This document outlines a proposed, scientifically-grounded synthetic protocol, detailing the rationale behind the chosen methodology. Furthermore, it presents a thorough characterization profile of the target molecule, incorporating spectroscopic and physical data to ensure its unambiguous identification and quality assessment. This guide is intended to be a valuable resource for researchers engaged in the synthesis and application of functionalized triazole derivatives.

Introduction: The Significance of Functionalized 1,2,3-Triazoles

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and dipole moment, which facilitate favorable interactions with biological targets.[1] The introduction of a bromine atom and a methyl group onto the triazole ring, as in this compound, offers a versatile platform for further chemical elaboration. The bromine atom serves as a valuable synthetic handle for cross-coupling reactions, enabling the introduction of a wide array of functional groups. The methyl group at the N1 position provides steric and electronic modulation, influencing the molecule's overall properties and reactivity. This unique combination of functionalities makes this compound a highly sought-after intermediate in the development of novel therapeutic agents and advanced materials.

Proposed Synthesis of this compound

Retrosynthetic Analysis and Strategy

The retrosynthetic analysis points towards the disconnection of the C-Br bond, identifying 1-methyl-1H-1,2,3-triazole as the logical precursor. The key challenge in the forward synthesis is to achieve regioselective bromination at the C5 position. The 1,2,3-triazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The directing effect of the N1-methyl group and the inherent reactivity of the triazole ring positions will govern the outcome of the bromination reaction.

Caption: Retrosynthetic approach for this compound.

Step 1: Synthesis of 1-methyl-1H-1,2,3-triazole

The synthesis of the precursor, 1-methyl-1H-1,2,3-triazole, can be achieved through a well-established [3+2] cycloaddition reaction between methyl azide and acetylene. For safety and practical considerations in a laboratory setting, an in-situ generation of methyl azide from sodium azide and a methylating agent like dimethyl sulfate in the presence of a suitable alkyne source is a common and effective strategy.

Step 2: Regioselective Bromination

The crucial step is the regioselective bromination of 1-methyl-1H-1,2,3-triazole. N-Bromosuccinimide (NBS) is a widely used and effective reagent for the bromination of electron-rich heterocyclic compounds under mild conditions.[2] The reaction is typically carried out in a suitable solvent such as acetonitrile or dichloromethane. The regioselectivity is anticipated to favor the C5 position due to the electronic influence of the N1-methyl group and the adjacent nitrogen atoms.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

1-methyl-1H-1,2,3-triazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 1-methyl-1H-1,2,3-triazole (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

-

Extract the mixture with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Characterization of this compound

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound. The following table summarizes its key physical and chemical properties.

| Property | Value | Source |

| CAS Number | 16681-82-6 | [3] |

| Molecular Formula | C₃H₄BrN₃ | [3] |

| Molecular Weight | 161.99 g/mol | [3] |

| Appearance | Solid | |

| SMILES | BrC1=CN=NN1C | [3] |

| Purity | ≥97% (commercially available) | [3] |

Spectroscopic Data

While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

3.1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be simple, showing two singlets.

-

~4.0-4.2 ppm (s, 3H): This singlet corresponds to the protons of the N-methyl group.

-

~7.6-7.8 ppm (s, 1H): This singlet is attributed to the proton at the C4 position of the triazole ring.

3.1.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon framework.

-

~35-40 ppm: Signal for the N-methyl carbon.

-

~120-125 ppm: Signal for the C5 carbon, which is directly attached to the bromine atom. The chemical shift is influenced by the electronegativity of bromine.

-

~130-135 ppm: Signal for the C4 carbon of the triazole ring.

3.1.3. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Predicted [M+H]⁺: 161.9661 and 163.9641, corresponding to the two bromine isotopes.

3.1.4. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

~3100-3150 cm⁻¹: C-H stretching of the triazole ring.

-

~2900-3000 cm⁻¹: C-H stretching of the methyl group.

-

~1400-1600 cm⁻¹: C=N and N=N stretching vibrations of the triazole ring.

-

~600-800 cm⁻¹: C-Br stretching vibration.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Refer to the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The proposed synthetic route, utilizing the bromination of 1-methyl-1H-1,2,3-triazole with NBS, offers a practical and efficient method for accessing this valuable building block. The detailed characterization data, including predicted spectroscopic information, will aid researchers in confirming the identity and purity of the synthesized compound. This guide serves as a valuable resource for scientists and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the exploration of new chemical entities based on the versatile 1,2,3-triazole scaffold.

References

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-1-methyl-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Triazole Scaffold

The 1,2,3-triazole ring system is a cornerstone in medicinal chemistry and drug development. Its unique electronic properties, metabolic stability, and ability to form hydrogen bonds make it a valuable pharmacophore and a versatile linker in the design of novel therapeutic agents. The introduction of a bromine atom and a methyl group, as in 5-Bromo-1-methyl-1H-1,2,3-triazole, further modulates these properties, offering a key building block for the synthesis of a diverse range of biologically active compounds. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, characterization, and potential applications.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties govern its behavior in various chemical and biological systems, influencing factors such as solubility, reactivity, and bioavailability.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16681-82-6 | [1][2] |

| Molecular Formula | C₃H₄BrN₃ | [3][4][5] |

| Molecular Weight | 161.99 g/mol | [3][4][5] |

| Appearance | Solid (form may vary) | [6] |

| Melting Point | Data not available in search results. | |

| Boiling Point | Data not available in search results. | |

| Solubility | Soluble in organic solvents.[4] | |

| Predicted LogP | 0.5776 | [1][5] |

| pKa | Data not available in search results. |

Synthesis and Purification: A Methodological Overview

The synthesis of this compound can be achieved through several routes, with direct bromination of the parent 1-methyl-1H-1,2,3-triazole being a common and efficient method.[4]

Rationale for Synthetic Approach

The choice of direct bromination is underpinned by the electronic nature of the 1,2,3-triazole ring. The ring is sufficiently electron-rich to undergo electrophilic aromatic substitution. The methyl group at the N1 position directs the incoming electrophile (bromine) to the C5 position, leading to the desired product.

Experimental Protocol: Direct Bromination

Materials:

-

1-methyl-1H-1,2,3-triazole

-

Bromine

-

Aqueous solution or Acetic Acid

-

Sodium thiosulfate (for quenching)

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate (or other suitable drying agent)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (or other suitable eluents)

Step-by-Step Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 1-methyl-1H-1,2,3-triazole in either an aqueous solution or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the cooled solution via the dropping funnel with continuous stirring. The reaction is exothermic and the temperature should be carefully monitored.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (N-CH₃) and a singlet for the proton on the triazole ring (C4-H). The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the triazole ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, and the two carbon atoms of the triazole ring. The carbon atom attached to the bromine (C5) will show a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include C-H stretching vibrations for the methyl group and the triazole ring, C=N and N=N stretching vibrations characteristic of the triazole ring, and the C-Br stretching vibration.

Reactivity and Synthetic Applications

The presence of the bromine atom at the C5 position makes this compound a versatile intermediate for further chemical modifications. The C-Br bond is susceptible to a variety of transformations, including:

-

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by a range of nucleophiles, allowing for the introduction of various functional groups at the 5-position.

-

Palladium-Catalyzed Cross-Coupling Reactions: This compound is an excellent substrate for Suzuki, Stille, Sonogashira, and other cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This opens up avenues for the synthesis of complex molecules with potential pharmaceutical applications.

Diagram: Reactivity Pathways

Caption: Key reactivity pathways of this compound.

Applications in Drug Discovery and Development

Substituted 1,2,3-triazoles are prevalent in a wide array of pharmaceuticals due to their favorable biological and physicochemical properties. This compound serves as a valuable starting material for the synthesis of compounds with potential therapeutic activities, including but not limited to:

-

Antimicrobial Agents: The triazole nucleus is a key feature in many antifungal and antibacterial drugs.

-

Anticancer Agents: Triazole derivatives have shown promise as inhibitors of various cancer-related targets.

-

Enzyme Inhibitors: The triazole scaffold can be elaborated to design potent and selective inhibitors of various enzymes implicated in disease.

The ability to functionalize the 5-position of the triazole ring allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.

Conclusion

This compound is a chemically tractable and synthetically versatile building block with significant potential in the field of medicinal chemistry. While a complete experimental dataset for all its physicochemical properties is not yet publicly available, this guide provides a solid foundation based on existing knowledge. The synthetic accessibility and the reactivity of the C-Br bond make it an attractive starting point for the development of novel molecules with diverse biological activities. Further experimental characterization of this compound is warranted to fully unlock its potential in the design and synthesis of next-generation therapeutics.

References

Click to expand

-

LookChem. 5-bromo-1-methyltriazole CAS NO.16681-82-6. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. A mild protocol for efficient preparation of functional molecules containing triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 16681-82-6 | this compound - Moldb [moldb.com]

- 4. Buy this compound | 16681-82-6 [smolecule.com]

- 5. 5-bromo-1-methyltriazole price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 6. You are being redirected... [hit2lead.com]

Spectral data analysis of 5-Bromo-1-methyl-1H-1,2,3-triazole (NMR, IR, Mass Spec)

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 5-Bromo-1-methyl-1H-1,2,3-triazole. In the absence of directly published experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the characteristic spectral features of this molecule. By examining data from analogous compounds and applying fundamental spectroscopic theory, we offer a robust framework for the structural elucidation of this and similar 1,2,3-triazole derivatives. This guide is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the characterization of novel chemical entities.

Introduction

This compound (C₃H₄BrN₃, Molar Mass: 161.99 g/mol ) is a substituted triazole, a class of five-membered heterocyclic compounds with a broad spectrum of applications in medicinal chemistry, materials science, and agriculture.[1] The unique arrangement of three nitrogen atoms in the triazole ring imparts specific chemical properties that are of significant interest in the design of new bioactive molecules. Accurate structural characterization is paramount, and a multi-technique spectroscopic approach is the cornerstone of this process. This guide will provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound.

Molecular Structure

dot digraph "5_Bromo_1_methyl_1H_1_2_3_triazole" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=12, fontname="sans-serif"];

// Atom nodes N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="-1.3,-0.75!"]; N3 [label="N", pos="1.3,-0.75!"]; C4 [label="C", pos="-0.8,0.75!"]; C5 [label="C", pos="0.8,0.75!"]; H4 [label="H", pos="-1.5,1.5!"]; Br [label="Br", pos="1.5,1.5!"]; C_Me [label="C", pos="0,-1.5!"]; H_Me1 [label="H", pos="-0.5,-2.25!"]; H_Me2 [label="H", pos="0.5,-2.25!"]; H_Me3 [label="H", pos="0,-2.5!"];

// Bonds C4 -- N1 [label=""]; N1 -- N2 [label=""]; N2 -- N3 [label=""]; N3 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- H4 [label=""]; C5 -- Br [label=""]; N2 -- C_Me [label=""]; C_Me -- H_Me1 [label=""]; C_Me -- H_Me2 [label=""]; C_Me -- H_Me3 [label=""];

} caption="Molecular structure of this compound"

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will predict the ¹H and ¹³C NMR spectra based on the known chemical shifts of 1-methyl-1H-1,2,3-triazole and the anticipated electronic effects of the bromine substituent.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring NMR spectra of a small organic molecule like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.[2]

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, to ensure adequate signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This experiment typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals. The predictions are based on the known spectrum of 1-methyl-1H-1,2,3-triazole and the deshielding effect of the adjacent bromine atom.[3][4]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.8 - 8.2 | Singlet | 1H | CH of triazole ring (H-4) | The proton on the triazole ring is in an electron-deficient environment, leading to a downfield chemical shift. The adjacent electronegative bromine atom at C-5 will further deshield this proton compared to the unsubstituted 1-methyl-1,2,3-triazole.[5] |

| ~ 4.1 - 4.3 | Singlet | 3H | N-CH₃ (Methyl group) | The methyl group attached to the nitrogen atom is expected to appear as a singlet in a region typical for N-alkyl groups. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show three signals corresponding to the three unique carbon atoms in the molecule. The chemical shifts are estimated based on data for 1-methyl-1H-1,2,3-triazole and the known influence of a bromine substituent.[3][6]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 130 - 135 | C -H of triazole ring (C-4) | This carbon is deshielded due to its position in the aromatic heterocyclic ring. |

| ~ 120 - 125 | C -Br of triazole ring (C-5) | The direct attachment of the electronegative bromine atom is expected to cause a significant downfield shift for this carbon. |

| ~ 35 - 40 | N-C H₃ (Methyl group) | This aliphatic carbon will appear at a characteristic upfield chemical shift. |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.[7]

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a common and convenient method.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment or the pure KBr pellet is first recorded and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

The predicted IR spectrum of this compound will exhibit characteristic absorptions for the triazole ring and the methyl group.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3100 - 3150 | Weak to Medium | =C-H stretch | Aromatic C-H stretching of the triazole ring.[8] |

| ~ 2900 - 3000 | Weak to Medium | C-H stretch | Aliphatic C-H stretching of the methyl group. |

| ~ 1450 - 1550 | Medium to Strong | C=N and N=N stretching | Ring stretching vibrations of the 1,2,3-triazole ring.[9][10] |

| ~ 1000 - 1250 | Medium | C-N stretching | Stretching vibrations of the C-N bonds within the ring and the N-CH₃ bond. |

| ~ 600 - 800 | Medium to Strong | C-Br stretch | The carbon-bromine bond stretching vibration is typically observed in this region. |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thus revealing its molecular weight and structural features.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules. Electrospray Ionization (ESI) is a softer ionization method often used with LC-MS.[11]

-

Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their m/z ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound will be characterized by the presence of two molecular ion peaks of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[12][13]

| m/z (predicted) | Ion | Rationale |

| 161/163 | [M]⁺ | Molecular ion peaks corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The expected ratio of their intensities is approximately 1:1.[14] |

| 133/135 | [M - N₂]⁺ | Loss of a neutral nitrogen molecule (N₂) is a common fragmentation pathway for triazoles.[15] |

| 82 | [M - Br]⁺ | Cleavage of the C-Br bond to lose a bromine radical. |

| 54 | [C₃H₄N]⁺ | Further fragmentation of the triazole ring. |

Predicted Fragmentation Pathway

dot digraph "Fragmentation_Pathway" { graph [layout=dot, rankdir=LR, splines=true]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10]; edge [fontname="sans-serif", fontsize=10];

M [label="[C₃H₄⁷⁹/⁸¹BrN₃]⁺˙\nm/z = 161/163"]; M_minus_N2 [label="[C₃H₄⁷⁹/⁸¹BrN]⁺˙\nm/z = 133/135"]; M_minus_Br [label="[C₃H₄N₃]⁺\nm/z = 82"]; Fragment_54 [label="[C₃H₄N]⁺\nm/z = 54"];

M -> M_minus_N2 [label="- N₂"]; M -> M_minus_Br [label="- Br˙"]; M_minus_Br -> Fragment_54 [label="- N₂"]; } caption="Predicted major fragmentation pathways for this compound"

Conclusion

The comprehensive spectral analysis presented in this guide, though predictive, provides a solid foundation for the identification and characterization of this compound. The expected ¹H and ¹³C NMR spectra will clearly define the carbon-hydrogen framework, the IR spectrum will confirm the presence of the key functional groups, and the mass spectrum will establish the molecular weight and reveal characteristic fragmentation patterns indicative of the triazole ring and the bromine substituent. This multi-faceted spectroscopic approach ensures a high degree of confidence in the structural assignment of this and related heterocyclic compounds, which is a critical step in the advancement of chemical and pharmaceutical research.

References

-

Der Pharma Chemica. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,3-Triazole. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (n.d.). The infrared spectra of 1,2,3-triazole N-oxides. Retrieved from [Link]

-

PubMed. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Retrieved from [Link]

-

MDPI. (n.d.). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-1,2,3-triazole. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. Retrieved from [Link]

-

AIP Publishing. (n.d.). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Retrieved from [Link]

-

PMC - NIH. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved from [Link]

-

IJRPC. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,3-Triazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. (2024). Retrieved from [Link]

-

LookChem. (n.d.). 5-bromo-1-methyltriazole CAS NO.16681-82-6. Retrieved from [Link]

-

ResearchGate. (2025). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Retrieved from [Link]

-

CORE. (2021). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methyl-1,2,3-triazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]

-

ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated wavenumbers cm 1 of vibrational modes of 1,2,3-triazole in.... Retrieved from [Link]

-

NIST WebBook. (n.d.). 1-Benzyl-1,2,3-triazole. Retrieved from [Link]

-

DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Mass spectra of 1,2,3-triazoles. Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

Sources

- 1. Buy this compound | 16681-82-6 [smolecule.com]

- 2. rsc.org [rsc.org]

- 3. 1-Methyl-1H-1,2,3-triazole | C3H5N3 | CID 140119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methyl-1,2,3-triazole(16681-65-5) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. uni-saarland.de [uni-saarland.de]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Investigating the reactivity of the bromine atom in 5-Bromo-1-methyl-1H-1,2,3-triazole

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 5-Bromo-1-methyl-1H-1,2,3-triazole

Abstract

This compound is a versatile heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. The strategic placement of a bromine atom on the electron-deficient triazole ring imparts a unique reactivity profile, rendering it an excellent substrate for a variety of transformations. This guide provides an in-depth exploration of the reactivity of the C5-bromine atom, focusing on its utility in forming new carbon-carbon and carbon-heteroatom bonds. We will delve into the mechanistic underpinnings of key reactions, present field-proven experimental protocols, and offer insights into the causal factors guiding experimental design. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Introduction: The Strategic Importance of the C5-Bromine

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, prized for its metabolic stability, hydrogen bonding capabilities, and dipole moment.[1] The introduction of a bromine atom at the 5-position of the 1-methyl-1H-1,2,3-triazole core creates a pivotal point for molecular elaboration. The electron-withdrawing nature of the triazole ring system activates the C5-Br bond, making it susceptible to a range of synthetic transformations that are otherwise challenging.[2] This activation facilitates its participation in numerous palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and metal-halogen exchange processes, enabling the construction of complex molecular architectures.

This guide will systematically investigate the primary reaction classes involving the C5-bromine, providing both theoretical grounding and practical, actionable protocols.

Caption: Key reaction pathways for this compound.

Synthesis of the Starting Material

Before exploring its reactivity, it is pertinent to understand the synthesis of this compound. The most common methods include:

-

Direct Bromination: Treatment of the parent 1-methyl-1H-1,2,3-triazole with a suitable brominating agent, such as bromine (Br₂) or N-Bromosuccinimide (NBS), provides a direct route to the target compound.[1] The regioselectivity for the C5 position is driven by the electronic nature of the ring.

-

Cycloaddition Reactions: The well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "Click" chemistry can be employed.[3] Reacting an appropriate bromo-alkyne with methyl azide can yield the desired triazole. The regiochemistry of this reaction is a critical consideration.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The C5-Br bond is an ideal handle for palladium-catalyzed cross-coupling, a cornerstone of modern organic synthesis for forming C-C and C-N bonds.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for coupling aryl or vinyl halides with organoboron compounds.[5] It allows for the introduction of diverse aryl and heteroaryl moieties at the C5 position of the triazole ring.

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the bromo-triazole to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[6] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the cycle.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a microwave vial or Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as Cs₂CO₃ or K₂CO₃ (2.0-3.0 equiv).[7]

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol %) or a combination of a palladium source like Pd(OAc)₂ and a ligand.[7][8]

-

Solvent Addition: Add a degassed solvent such as a mixture of dimethoxyethane (DME) and water, or ethanol.[9]

-

Reaction: Heat the mixture with stirring. For conventional heating, temperatures may range from 80-100 °C. Microwave irradiation can significantly shorten reaction times (e.g., 25-40 minutes at 100 °C).[7]

-

Workup: Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

| Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |

| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | High | [9] |

| N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | High | [9] |

| Various (Het)Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | Good-Excellent | [7] |

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the bromo-triazole with a terminal alkyne.[10] This reaction is invaluable for synthesizing arylalkynes, which are important precursors and structural motifs in many functional molecules.

Mechanistic Rationale: This reaction uniquely employs a dual catalytic system. A palladium(0) species undergoes oxidative addition with the bromo-triazole. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[11] This intermediate then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination to yield the alkynylated triazole.[11] The amine base is crucial for both regenerating the active copper catalyst and deprotonating the alkyne.[12]

Field-Proven Protocol: Sonogashira Coupling

-

Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a suitable solvent like THF or DMF.

-

Catalyst & Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %), the copper(I) co-catalyst (e.g., CuI, 5-10 mol %), and a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv).[12]

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed. The reaction is often rapid.

-

Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.

-

Purification: Redissolve the residue in a solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a powerful method for constructing carbon-nitrogen bonds by coupling the bromo-triazole with primary or secondary amines.[13] Given the prevalence of arylamines in pharmaceuticals, this transformation is of paramount importance.

Mechanistic Rationale: Similar to other cross-couplings, the cycle involves oxidative addition of the bromo-triazole to Pd(0).[14] The amine then coordinates to the palladium(II) complex. A strong, non-nucleophilic base (e.g., NaOt-Bu) is required to deprotonate the coordinated amine, forming a palladium-amido complex.[15] Reductive elimination from this complex furnishes the N-arylated triazole product.[15] The choice of ligand, often a bulky, electron-rich phosphine or N-heterocyclic carbene (NHC), is critical for promoting the reductive elimination step.[16][17]

Field-Proven Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under a strict argon atmosphere, charge a vial with the palladium precatalyst (e.g., [(THP-Dipp)Pd(cinn)Cl], 2 mol %), the appropriate ligand if required, and the base (e.g., sodium tert-butoxide, 1.5-3.0 equiv).[16]

-

Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).

-

Solvent Addition: Add an anhydrous, degassed solvent such as 1,4-dioxane or toluene.

-

Reaction: Seal the vial and heat the mixture with stirring (typically 100-120 °C) for the specified time (e.g., 12-24 hours).[16]

-

Workup and Purification: After cooling, dilute the mixture with an organic solvent, filter through Celite, and concentrate. The crude product is then purified, usually by silica gel chromatography.

Metal-Halogen Exchange Reactions

Metal-halogen exchange provides a powerful, alternative route to functionalize the C5 position by transforming the C-Br bond into a highly nucleophilic C-metal bond.

Bromine-Lithium Exchange

Treatment with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures can effect a rapid bromine-lithium exchange.[18] This generates a 5-lithio-1-methyl-1H-1,2,3-triazole intermediate.

Mechanistic Rationale & Causality: This reaction is an equilibrium process driven by the formation of the more stable organolithium species. The lithiated triazole is stabilized by the inductive effect of the nitrogen atoms.[19] The reaction must be performed at low temperatures (e.g., -78 °C) to prevent side reactions, such as the decomposition of the organolithium reagent or reaction with the solvent (THF). The resulting lithiated species is a potent nucleophile and can be quenched with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones, disulfides) to install new functional groups.[18]

Field-Proven Protocol: Bromine-Lithium Exchange

-

Reaction Setup: Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried flask under argon. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium in hexanes (1.0-1.1 equiv) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes.

-

Quenching: Add the desired electrophile (e.g., benzophenone, dry ice, dimethyl disulfide) and stir at -78 °C for 1-2 hours before allowing the reaction to warm slowly to room temperature.

-

Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

-

Purification: Purify the product by column chromatography or recrystallization.

Grignard Reagent Formation

Formation of the corresponding Grignard reagent (Triazole-MgBr) can be achieved by reacting the bromo-triazole with magnesium metal.[20] However, the presence of the acidic triazole ring protons in related systems can complicate this reaction. For bromo-triazoles, specialized conditions are often necessary.

Expert Insight: The use of "turbo Grignard reagents" is highly advantageous for heterocyclic substrates. The addition of lithium chloride (LiCl) to the Grignard formation reaction can significantly enhance efficiency and reactivity.[3] LiCl helps to break down passivating layers on the magnesium surface and solubilizes the resulting Grignard reagent, preventing aggregation and increasing its nucleophilicity.[3][21]

Caption: A typical experimental workflow for cross-coupling reactions.

Conclusion

The bromine atom of this compound is a highly versatile and reactive handle for synthetic chemists. Its activation by the electron-deficient triazole ring allows it to readily participate in a host of powerful bond-forming reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings, as well as metal-halogen exchange. The ability to selectively and efficiently replace the bromine with a wide array of carbon and heteroatom-based functionalities cements its role as a key building block in the design and synthesis of novel pharmaceuticals and advanced materials. Understanding the mechanistic principles and optimized protocols detailed in this guide empowers researchers to fully exploit the synthetic potential of this valuable intermediate.

References

-

Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(4), 2590-2600. Available at: [Link]

-

Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(4), 2590-2600. Available at: [Link]

-

National Institutes of Health (NIH). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Available at: [Link]

-

MDPI. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 1999. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1995). Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

-

Šačkus, A., et al. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Arkivoc, 2014(6), 28-39. Available at: [Link]

-

University of Colorado Boulder. The Grignard Reaction. Available at: [Link]

-

ACS Omega. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. Available at: [Link]

-

J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available at: [Link]

-

ResearchGate. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Available at: [Link]

-

ResearchGate. Synthesis of 5‐bromo‐1,2,3‐triazole 24 as an amino acid mimic. Available at: [Link]

-

Molecules. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 21(11), 1461. Available at: [Link]

-

Wikipedia. Sonogashira coupling. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Available at: [Link]

-

University of California, Irvine. Experiment 25 – The Grignard Reaction. Available at: [Link]

-

Wikipedia. Suzuki reaction. Available at: [Link]

-

Porphyrin Systems. This compound. Available at: [Link]

-

ResearchGate. Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Available at: [Link]

-

Wikipedia. Grignard reagent. Available at: [Link]

-

Heterocycles. (1985). The sequential lithiation of 1-phenyl-1,2,4-triazoles. Heterocycles, 23(7), 1645. Available at: [Link]

-

Accounts of Chemical Research. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293. Available at: [Link]

-

ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Available at: [Link]

-

ResearchGate. Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. Available at: [Link]

-

National Institutes of Health (NIH). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. Available at: [Link]

-

ResearchGate. How can I do a nucleophilic substitution on a 1,2,3-triazole?. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

ResearchGate. Reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with NH-azoles. Available at: [Link]

-

ACS Publications. N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Available at: [Link]

-

National Institutes of Health (NIH). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Available at: [Link]

-

ResearchGate. Synthesis, Biological Analysis and Computational Studies of Substituted 1,2,4-Triazoles: Fmo, Mep and Docking Investigations. Available at: [Link]

Sources

- 1. Buy this compound | 16681-82-6 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy 5-Bromo-4-methyl-1H-1,2,3-triazole | 805315-83-7 [smolecule.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. jk-sci.com [jk-sci.com]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 20. web.mnstate.edu [web.mnstate.edu]

- 21. Grignard reagent - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Biological Activity Screening of Novel 5-Bromo-1-methyl-1H-1,2,3-triazole Derivatives

Abstract

The 1,2,3-triazole scaffold represents a cornerstone in modern medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological properties.[1][2] This technical guide provides a comprehensive framework for the synthesis and subsequent biological activity screening of a novel class of compounds: 5-bromo-1-methyl-1H-1,2,3-triazole derivatives. We will delve into the rationale behind the synthetic approach, followed by detailed, field-proven protocols for evaluating their potential as antimicrobial, antifungal, anticancer, and antioxidant agents. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required to explore the therapeutic potential of this promising class of molecules.

Introduction: The Significance of the 1,2,3-Triazole Moiety

The 1,2,3-triazole ring system is a five-membered heterocycle containing three adjacent nitrogen atoms. Its unique chemical properties, including high stability, capacity for hydrogen bonding, and dipole character, make it an excellent pharmacophore.[3] This scaffold is present in a number of FDA-approved drugs, highlighting its clinical relevance.[2] The introduction of a bromine atom at the 5-position and a methyl group at the N-1 position of the triazole ring can significantly influence the molecule's lipophilicity, electronic properties, and steric profile, potentially leading to enhanced or novel biological activities. This guide outlines a systematic approach to characterizing the bioactivity of such derivatives.

Synthesis of Novel this compound Derivatives

The synthesis of 1,5-disubstituted 1,2,3-triazoles can be achieved with high regioselectivity through modern synthetic methodologies. The following is a representative synthetic pathway.

Rationale for Synthetic Approach

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," typically yields 1,4-disubstituted 1,2,3-triazoles. To achieve the desired 1,5-disubstitution pattern, a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a more suitable approach. However, for the specific case of a 5-bromo-1-methyl derivative, a multi-step synthesis starting from a pre-functionalized triazole is also a viable and often practical strategy. The following protocol outlines a plausible synthetic route.

Representative Synthetic Protocol

A plausible route to novel this compound derivatives involves the initial synthesis of a 1-methyl-1H-1,2,3-triazole, followed by bromination, and subsequent functionalization.

Step 1: Synthesis of 1-methyl-1H-1,2,3-triazole

-

To a solution of 1H-1,2,3-triazole in a suitable solvent such as acetonitrile, add a base like triethylamine.

-

Introduce a methylating agent, for instance, methyl iodide or dimethyl sulfate, to the reaction mixture.

-

Stir the reaction at room temperature for a specified duration, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified using column chromatography to isolate 1-methyl-1H-1,2,3-triazole.

Step 2: Bromination of 1-methyl-1H-1,2,3-triazole

-

Dissolve the synthesized 1-methyl-1H-1,2,3-triazole in a suitable solvent like dichloromethane.

-

Add a brominating agent, such as N-bromosuccinimide (NBS), to the solution.

-

The reaction may require an initiator, such as benzoyl peroxide, and can be carried out under reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield this compound.

Step 3: Derivatization of this compound

The bromine atom at the 5-position serves as a versatile handle for introducing various substituents through cross-coupling reactions, such as the Suzuki-Miyaura reaction.[4]

-

In a reaction vessel, combine this compound, a suitable boronic acid derivative, a palladium catalyst (e.g., Pd(OAc)2), and a base (e.g., K2CO3) in a solvent system like a mixture of THF and water.[4]

-

The reaction mixture is heated under a nitrogen atmosphere for several hours.[4]

-

Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate.[4]

-

The combined organic layers are washed, dried, and concentrated. The final novel this compound derivative is purified by column chromatography.

Caption: Synthetic workflow for novel this compound derivatives.

Antimicrobial and Antifungal Activity Screening

Infectious diseases remain a significant global health challenge, exacerbated by the rise of antimicrobial resistance.[4] Novel compounds are urgently needed. The following protocols are designed to assess the antimicrobial and antifungal potential of the synthesized triazole derivatives.

Rationale for Assay Selection

The broth microdilution method is a quantitative assay that determines the Minimum Inhibitory Concentration (MIC) of a compound, providing a precise measure of its potency.[5] The agar disk diffusion method is a qualitative preliminary screening tool that is cost-effective and easy to perform.[4]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a standard for determining the MIC of antimicrobial agents.[5]

-

Preparation of Test Compounds: Dissolve the synthesized triazole derivatives in dimethyl sulfoxide (DMSO) to create stock solutions.

-

Microorganism Preparation: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).[6] Culture the microorganisms in appropriate broth media to achieve a logarithmic growth phase. Adjust the inoculum density to a standardized concentration.

-

Assay Procedure:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the appropriate broth medium.

-

Add the standardized microbial inoculum to each well.

-

Include positive controls (a known antibiotic or antifungal) and negative controls (medium with inoculum and DMSO, but no compound).

-

Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

-

-

Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

Caption: Workflow for the Broth Microdilution Assay to determine MIC.

Mechanism of Action of Triazole Antifungals

Triazole antifungals primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[8][9][10] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8][9][10] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[9][10]

Caption: Simplified signaling pathway of triazole antifungal agents.

In Vitro Anticancer Activity Screening

The search for novel anticancer agents is a continuous effort in drug discovery. Many heterocyclic compounds, including triazoles, have shown promising cytotoxic activity against various cancer cell lines.[1]

Rationale for Assay Selection

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is a rapid, sensitive, and inexpensive method for in vitro cytotoxicity screening. The MTT assay is another widely used colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Experimental Protocol: Sulforhodamine B (SRB) Assay

This protocol is adapted from the method described by Skehan et al. (1990).

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the synthesized triazole derivatives to the wells. Include a positive control (e.g., doxorubicin) and a negative control (vehicle, typically DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells.

-

Staining: After washing with water, stain the fixed cells with SRB solution.

-

Wash and Solubilize: Wash away the unbound dye with 1% acetic acid and allow the plates to air dry. Solubilize the protein-bound dye with a Tris base solution.

-

Data Analysis: Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader. Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Step-by-step workflow for the Sulforhodamine B (SRB) assay.

Antioxidant Activity Screening

Oxidative stress is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by neutralizing reactive oxygen species (ROS).

Rationale for Assay Selection

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most widely used methods for evaluating the free radical scavenging activity of compounds. They are relatively simple, rapid, and sensitive.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a fresh solution of DPPH in methanol.

-

Assay Procedure:

-

In a 96-well plate, add different concentrations of the synthesized triazole derivatives.

-

Add the DPPH solution to each well.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis: Measure the absorbance at 517 nm. The scavenging activity is calculated as the percentage of DPPH discoloration. Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Experimental Protocol: ABTS Radical Cation Decolorization Assay

-

Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol or methanol to obtain a specific absorbance at 734 nm.

-

Assay Procedure:

-

Add different concentrations of the test compounds to a 96-well plate.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for a short period (e.g., 6 minutes).

-

-

Data Analysis: Measure the absorbance at 734 nm. Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation and Interpretation

All quantitative data from the biological activity screenings should be summarized in clearly structured tables for easy comparison.

Table 1: Antimicrobial and Antifungal Activity of this compound Derivatives (MIC in µg/mL)

| Compound ID | S. aureus | E. coli | C. albicans | A. niger |

| Derivative 1 | ||||

| Derivative 2 | ||||

| ... | ||||

| Positive Control |

Table 2: In Vitro Anticancer Activity of this compound Derivatives (IC50 in µM)

| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |

| Derivative 1 | ||

| Derivative 2 | ||

| ... | ||

| Doxorubicin |

Table 3: Antioxidant Activity of this compound Derivatives (IC50 in µM)

| Compound ID | DPPH Scavenging | ABTS Scavenging |

| Derivative 1 | ||

| Derivative 2 | ||

| ... | ||

| Ascorbic Acid |

Conclusion and Future Directions

This guide provides a robust framework for the synthesis and comprehensive biological evaluation of novel this compound derivatives. The data generated from these screenings will enable the identification of lead compounds with promising therapeutic potential. Structure-activity relationship (SAR) studies can then be conducted to understand how different substituents on the triazole core influence biological activity, guiding the design and synthesis of more potent and selective analogs.[3] Further investigations into the specific molecular targets and mechanisms of action of the most active compounds will be crucial for their future development as therapeutic agents.

References

- Triazole antifungals | Research Starters - EBSCO. (n.d.).

- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (n.d.).

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. (n.d.).

- Quantitative High-Throughput Screening Methods Designed for Identification of Bacterial Biocontrol Strains with Antifungal Properties - PubMed. (n.d.).

- Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH. (n.d.).

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. (n.d.).

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.).

- Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PubMed Central. (n.d.).

- Antifungal Susceptibility Testing: Current Approaches - PMC - PubMed Central. (n.d.).

- Structure–activity relationship of the most bioactive indole–1,2,4-triazole compounds as anti-Hep-G2 pharmacophore. - ResearchGate. (n.d.).

- Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed. (n.d.).

- Biological importance and synthesis of 1,2,3-triazole derivatives: a review - Taylor & Francis. (n.d.).

- Emerging Applications of Triazole Antifungal Drugs - MDPI. (n.d.).

- Representative derivatives of 1,2,3-triazoles with anti-microbial activity. - ResearchGate. (n.d.).

- The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC. (n.d.).

-

5-BroMo-1-Methyl-1H-benzo[d][3][8]triazole synthesis - chemicalbook. (n.d.). Retrieved from

- structure-activity relationship (SAR) studies of 4-alkyl-3-mercapto-1,2,4-triazoles - Benchchem. (n.d.).

- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - MDPI. (n.d.).

- Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds - PMC - NIH. (n.d.).

- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (n.d.).

- Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents - PubMed. (n.d.).

- Research Advances on the Bioactivity of 1,2,3-Triazolium Salts - PMC - PubMed Central. (n.d.).

- Antifungal Activity Test Service - Live Biotherapeutics - Creative Biolabs. (n.d.).

- Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - MDPI. (n.d.).

- Biological importance and synthesis of 1,2,3-triazole derivatives: a review - ResearchGate. (n.d.).

- ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - MDPI. (n.d.).

- How can I do cytotoxicity assay in vitro? And is there any fast methods to know the activity of my fractions? | ResearchGate. (n.d.).

- Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - MDPI. (n.d.).

- In vitro antitumor activity (NCI, USA) [SRB procedure] The human tumor cell lines of the cancer screening panel were grown in RP. (n.d.).

- Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines - Benchchem. (n.d.).

- Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society. (n.d.).

- Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities | ACS Omega. (n.d.).

- Antioxidant activity measured by DPPH, ABTS, FRAP, β-carotene bleaching... | Download Table - ResearchGate. (n.d.).

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (n.a.). Retrieved from [Link]

- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC - NIH. (n.d.).

- Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB - MDPI. (n.d.).

- This compound - porphyrin-systems. (n.d.).

- Synthesis of 5‐bromo‐1,2,3‐triazole 24 as an amino acid mimic. - ResearchGate. (n.d.).

- New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - NIH. (n.d.).

- 5-Bromo-1-methyl-1H-1,2,4-triazole - Sigma-Aldrich. (n.d.).

Sources

- 1. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. researchgate.net [researchgate.net]

- 10. 5-BroMo-1-Methyl-1H-benzo[d][1,2,3]triazole synthesis - chemicalbook [chemicalbook.com]

Unlocking New Therapeutic Avenues: A Technical Guide to the Pharmacophoric Potential of 5-Bromo-1-methyl-1H-1,2,3-triazole

Abstract

In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can serve as a foundation for new therapeutics is of paramount importance. The 1,2,3-triazole moiety has emerged as a "privileged" structure, valued for its synthetic accessibility, metabolic stability, and its capacity to engage in meaningful biological interactions. This technical guide delves into the untapped potential of a specific, functionalized triazole, 5-Bromo-1-methyl-1H-1,2,3-triazole, as a versatile pharmacophore. We will explore its intrinsic chemical attributes, provide a strategic blueprint for its synthesis and diversification, and outline a comprehensive workflow for its evaluation against key drug targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their arsenal of core scaffolds for innovative therapeutic design.

The Rationale: Why this compound?

A pharmacophore is defined as the essential ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a biological response.[1][2] The 1,2,3-triazole ring system is an exemplary pharmacophoric element due to its unique combination of properties. It is a bioisostere of the amide bond, capable of mimicking its geometry and participating in hydrogen bonding and dipole-dipole interactions, yet it is resistant to metabolic degradation.[3] The triazole nucleus is a common feature in a variety of approved drugs, underscoring its therapeutic relevance.[4]

The subject of this guide, this compound, presents a particularly compelling starting point for a drug discovery campaign for several key reasons:

-

The 1,2,3-Triazole Core: This nitrogen-rich heterocycle acts as a rigid scaffold, pre-organizing appended functional groups in a defined three-dimensional space. Its nitrogen atoms can act as hydrogen bond acceptors, a crucial interaction in many ligand-receptor binding events.[5][6]

-

The N1-Methyl Group: This substituent blocks one of the potential sites of tautomerization and metabolism, enhancing the pharmacokinetic profile of potential drug candidates. It also provides a vector for steric interactions within a binding pocket.

-

The C5-Bromo Substituent: This is the key to unlocking the pharmacophoric potential of this scaffold. The bromine atom can act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. More importantly, it serves as a versatile synthetic handle for the introduction of a wide array of chemical diversity through well-established cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core, a critical step in optimizing potency and selectivity.

Synthesis and Diversification Strategy

A robust and flexible synthetic strategy is the cornerstone of any successful drug discovery program. Here, we outline a logical and experimentally validated approach to the synthesis of the this compound core and its subsequent diversification into a library of potential drug candidates.

Synthesis of the Core Scaffold

The most direct and widely adopted method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[5][7] A plausible and efficient route to this compound would involve the cycloaddition of methyl azide with a suitable bromo-alkyne. However, given the volatility and hazardous nature of methyl azide, an alternative and often safer approach is a multi-step synthesis starting from more readily available precursors.

Below is a detailed, step-by-step protocol for a proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-Bromo-2-(trimethylsilyl)acetylene

-

To a solution of (trimethylsilyl)acetylene (1.0 eq) in acetone at -78 °C, add N-bromosuccinimide (NBS) (1.1 eq) in one portion.

-

Add a catalytic amount of silver nitrate (AgNO₃) (0.05 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-